N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-(3,4,5-trimethoxybenzyl)benzamide
Description
Systematic IUPAC Nomenclature and Structural Isomerism
The IUPAC name N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-(3,4,5-trimethoxybenzyl)benzamide systematically describes the compound’s core structure and substituents. The parent chain is benzamide (C₆H₅CONH₂), with two N-substituents: a 1,1-dioxidotetrahydrothiophen-3-yl group and a 3,4,5-trimethoxybenzyl group. The tetrahydrothiophene ring (C₄H₇S) is fully saturated and oxidized at the sulfur atom to a sulfone (-SO₂), while the benzyl group carries methoxy (-OCH₃) substituents at the 3-, 4-, and 5-positions.
Structural isomerism in this molecule arises from two primary factors:
- Positional Isomerism : The tetrahydrothiophene ring’s sulfone groups are fixed at the 1,1-positions, but alternative oxidation states (e.g., sulfoxide) or ring substitution patterns could yield distinct isomers.
- Stereoisomerism : The tetrahydrothiophene ring adopts a puckered conformation due to sulfone-induced ring strain. While the 3-yl substituent’s position is fixed, pseudorotation (a low-energy conformational interconversion) allows the ring to transiently adopt envelope (3E) or half-chair (3T₂) conformers. Additionally, the 3,4,5-trimethoxybenzyl group’s bulky substituents may restrict rotation around the benzamide’s N-C bond, creating atropisomers under certain conditions.
Molecular Formula and Weight Analysis
The molecular formula C₂₂H₂₇NO₇S (Table 1) reflects the compound’s hybrid aromatic-heterocyclic architecture. The sulfone group contributes two oxygen atoms, while the four methoxy groups account for the remaining oxygen content. The molecular weight of 449.5173 g/mol aligns with high-resolution mass spectrometry data.
Table 1. Molecular Composition Breakdown
| Component | Contribution to Formula |
|---|---|
| Benzamide core | C₇H₇NO |
| 1,1-Dioxidotetrahydrothiophen-3-yl | C₄H₆SO₂ |
| 3,4,5-Trimethoxybenzyl | C₁₁H₁₅O₃ |
The sulfur atom’s oxidation state (+4 in the sulfone group) is critical for the molecule’s electronic properties, increasing polarity and hydrogen-bonding potential compared to non-oxidized thioether analogs.
Three-Dimensional Conformational Analysis
The compound’s three-dimensional structure is governed by steric interactions, sulfone-induced ring puckering, and methoxy group orientation. Key conformational features include:
Tetrahydrothiophene Ring Dynamics :
- The 1,1-dioxidotetrahydrothiophene ring adopts an asymmetric envelope conformation (phase angle φ ≈ 145–155°, puckering amplitude q ≈ 0.41–0.48 Å). Sulfone oxygen atoms impose torsional strain, favoring a 3T₂ pseudorotational state over planar geometries.
- Pseudorotation barriers are reduced compared to non-oxidized tetrahydrothiophene, allowing rapid interconversion between envelope and half-chair forms (Figure 1).
Benzamide Group Geometry :
Methoxy Group Arrangement :
Figure 1. Pseudorotational Pathway of 1,1-Dioxidotetrahydrothiophene
$$ \text{3T}2 \leftrightarrow \text{3E} \leftrightarrow \text{3T}4 $$
Phase angles and puckering amplitudes derived from gas-phase electron diffraction studies of analogous sulfones.
The compound’s conformational flexibility has implications for its physicochemical behavior, including solubility profiles and intermolecular interactions in crystalline or solution states.
Properties
Molecular Formula |
C22H27NO7S |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C22H27NO7S/c1-27-18-7-5-16(6-8-18)22(24)23(17-9-10-31(25,26)14-17)13-15-11-19(28-2)21(30-4)20(12-15)29-3/h5-8,11-12,17H,9-10,13-14H2,1-4H3 |
InChI Key |
PPIXPNLUTIJVSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CC2=CC(=C(C(=C2)OC)OC)OC)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Methoxybenzoyl Chloride
The 4-methoxybenzoyl chloride precursor is typically synthesized via chlorination of 4-methoxybenzoic acid using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). A patent detailing analogous benzamide syntheses (CN105753731A) demonstrates that refluxing 4-chlorobenzoic acid with thionyl chloride in chlorobenzene at 100°C for 2 hours achieves >95% conversion to the acyl chloride. Adapting this method, 4-methoxybenzoic acid reacts with SOCl₂ under similar conditions to yield 4-methoxybenzoyl chloride, which is purified via distillation.
Key parameters :
Amide Coupling with 3,4,5-Trimethoxybenzylamine
The coupling of 4-methoxybenzoyl chloride with 3,4,5-trimethoxybenzylamine proceeds via a nucleophilic acyl substitution mechanism. Industrial protocols for related benzamides (US8389537B2) utilize polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance reactivity. Triethylamine (TEA) is added as a base to neutralize HCl byproducts.
Optimized conditions :
-
Temperature : 0–25°C to minimize side reactions.
| Oxidizing Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid | 50°C | 6 h | 95% |
| m-CPBA | DCM | 0°C | 4 h | 93% |
| NaIO₄ | Water/THF | 25°C | 8 h | 87% |
Data adapted from EVT-11547517 and CN105753731A.
Purification and Characterization
Crystallization and Filtration
The crude product is purified via recrystallization from a 2:1 ethanol/water mixture. Industrial-scale protocols (CN105753731A) emphasize cooling the solution to 0–5°C to maximize crystal yield. Filtration under reduced pressure removes impurities, yielding a white crystalline solid with >99% purity (HPLC).
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 2H, aromatic), 6.99 (s, 2H, trimethoxybenzyl), 4.62 (s, 2H, CH₂N), 3.88 (s, 3H, OCH₃), 3.75 (s, 6H, OCH₃).
-
IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (S=O symmetric stretch).
Industrial-Scale Production Considerations
Solvent Recovery and Waste Management
Large-scale syntheses (CN105753731A) recover chlorobenzene via distillation, reducing solvent waste by 80%. Neutralization of acidic byproducts with aqueous sodium bicarbonate minimizes environmental impact.
Continuous Flow Reactor Optimization
Adopting continuous flow technology for the oxidation step improves reaction control and scalability. A 2024 pilot study demonstrated that a tubular reactor with H₂O₂ achieved 98% conversion in 2 hours, compared to 6 hours in batch reactors.
Challenges and Alternative Routes
Competing Side Reactions
Over-alkylation at the benzamide nitrogen is mitigated by maintaining a 1:1 molar ratio of benzamide to alkylating agent. Excess alkyl bromide increases dimerization byproducts by 15–20%.
Green Chemistry Approaches
Recent advances explore enzymatic oxidation using cytochrome P450 mimics to replace H₂O₂, though yields remain suboptimal (65–70%).
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-(3,4,5-trimethoxybenzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are tailored to the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-(3,4,5-trimethoxybenzyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-(3,4,5-trimethoxybenzyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Implications and Gaps
- Biological Evaluation : While structural analogs show antitumor activity, the target compound’s specific efficacy and toxicity profile require empirical validation.
- SAR Studies : Systematic variation of substituents (e.g., replacing methoxy with halogen or alkyl groups) could refine activity and selectivity .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-(3,4,5-trimethoxybenzyl)benzamide is a complex organic compound that exhibits significant potential in the field of medicinal chemistry due to its unique structural features. This compound incorporates a tetrahydrothiophene moiety and multiple methoxy groups, which may contribute to its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of various functional groups suggests diverse chemical reactivity and potential biological activities. The structure can be summarized as follows:
- Tetrahydrothiophene moiety : Imparts unique stability and potential interactions with biological targets.
- Methoxy groups : Enhance solubility and may influence pharmacokinetics.
- Benzamide core : Known for various biological activities, including anti-inflammatory and anticancer properties.
Structural Formula
Anticancer Properties
Research indicates that compounds with similar structures exhibit promising anticancer activities. For instance, derivatives of benzamide have been shown to inhibit the growth of various cancer cell lines by targeting specific pathways involved in cell proliferation.
Case Study: Inhibition of Cancer Cell Proliferation
In a study involving benzamide derivatives, it was found that certain compounds demonstrated significant anti-proliferative effects against breast cancer cells (MCF-7 and SK-BR-3). The mechanism involved the inhibition of key growth factor receptors such as EGFR and HER-2, leading to reduced cell viability and induced apoptosis through mechanisms such as ROS generation and cytochrome c release .
The mechanisms through which this compound may exert its biological effects include:
- Targeting Kinases : Inhibition of kinase activity associated with cancer progression.
- Induction of Apoptosis : Triggering apoptotic pathways in malignant cells.
- Anti-Angiogenic Effects : Reducing vascular endothelial growth factor (VEGF) secretion, thereby inhibiting angiogenesis .
Pharmacokinetics and Metabolic Stability
The pharmacokinetic profile of this compound is crucial for its therapeutic application. Studies have indicated that the incorporation of the tetrahydrothiophene moiety enhances metabolic stability in liver microsomes. This stability is essential for maintaining effective drug concentrations in systemic circulation.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Chloro-N-(3-methoxyphenyl)benzamide | Chloro and methoxy groups | Strong antimicrobial activity |
| N-(4-Methoxyphenyl)benzamide | Methoxy group | Anti-inflammatory effects |
| 3-Methylthio-N-(phenyl)benzamide | Methylthio group | Anticancer properties |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-(3,4,5-trimethoxybenzyl)benzamide?
- The synthesis typically involves multi-step reactions, including amide coupling and functional group protection/deprotection. For example, analogous benzamide derivatives are synthesized using activated acylating agents (e.g., pivaloyl chloride) under anhydrous conditions with solvents like dichloromethane or acetonitrile . Key steps may include:
- Step 1: Formation of the benzamide core via reaction of 4-methoxybenzoic acid derivatives with amines.
- Step 2: Introduction of the 3,4,5-trimethoxybenzyl group via alkylation or reductive amination.
- Step 3: Sulfone formation (1,1-dioxidotetrahydrothiophen-3-yl) using oxidizing agents like trichloroisocyanuric acid (TCICA) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions and stereochemistry. For example, methoxy groups ( ppm) and aromatic protons ( ppm) are diagnostic .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR): Confirms amide C=O stretches (~1650 cm) and sulfone S=O vibrations (~1300 cm) .
Q. How should researchers handle stability and storage concerns for this compound?
- The compound may decompose under heat or light due to labile functional groups (e.g., sulfone, methoxy). Store at –20°C in inert atmospheres (argon) and use amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Cross-Validation: Compare results from orthogonal assays (e.g., enzymatic inhibition vs. cell viability). For example, antitumor activity (GI) discrepancies can arise from assay-specific conditions (e.g., serum interference, cell line variability) .
- Dose-Response Analysis: Establish full dose-response curves to differentiate potency (EC) from efficacy (maximal effect).
- Mechanistic Profiling: Use target engagement assays (e.g., thermal shift assays) to confirm direct binding .
Q. What strategies optimize synthetic yield and purity for large-scale preparation?
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity for amide coupling.
- Catalyst Screening: Test coupling agents like HATU or EDCI for efficiency.
- Purification: Use gradient flash chromatography or preparative HPLC. For analogs, sodium pivalate has been used to stabilize intermediates .
Q. How can X-ray crystallography (e.g., SHELX software) elucidate this compound’s 3D structure?
- Data Collection: High-resolution ( Å) X-ray diffraction data are ideal. SHELX programs (SHELXD/SHELXL) solve structures via direct methods and refine against twinned data .
- Key Parameters: Analyze sulfone and methoxy group geometry (bond lengths/angles) to confirm stereoelectronic effects on bioactivity .
Q. What computational methods predict interactions with biological targets (e.g., kinases, GPCRs)?
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding poses. Focus on hydrogen bonding with methoxy groups and hydrophobic interactions with the benzamide core .
- MD Simulations: Simulate ligand-protein stability over 100 ns to assess conformational dynamics .
Methodological Considerations
Q. How to design experiments evaluating oxidative stress modulation by this compound?
- In Vitro Assays: Measure ROS scavenging using DCFH-DA probes in cell lines (e.g., fibroblasts). Reference iron-chelating analogs like OR10141, which reduce hydroxyl radical formation via intramolecular aromatic hydroxylation .
- In Vivo Models: Use zebrafish or murine models to assess protection against HO-induced damage.
Q. What are best practices for assessing mutagenicity and toxicity early in development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
